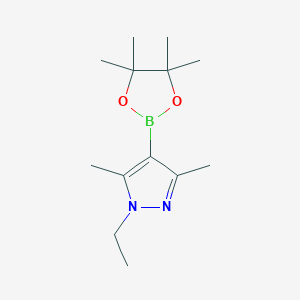

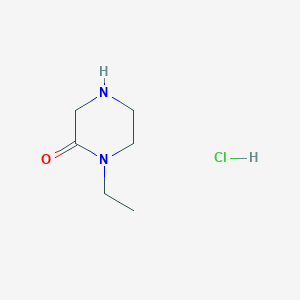

![molecular formula C8H6FNS B1395961 7-Fluoro-2-methylbenzo[d]thiazole CAS No. 1188164-94-4](/img/structure/B1395961.png)

7-Fluoro-2-methylbenzo[d]thiazole

Übersicht

Beschreibung

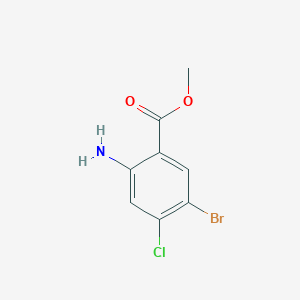

7-Fluoro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound and a structural isomer of benzo[d]thiazole. It is a light-yellow to brown powder or crystals . It has been identified as a useful reactant in the preparation of antileishmanial drug candidates .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve the use of 2-amino and 2-mercapto substituted benzothiazoles. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular formula of this compound is C8H6FNS . The molecule contains a total of 19 bond(s). There are 13 non-H bond(s), 10 multiple bond(s), 1 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 sulfide(s), and 1 Thiazole(s) .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Physical And Chemical Properties Analysis

The molecular weight of this compound is 167.21 g/mol . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

7-Fluoro-2-methylbenzo[d]thiazole derivatives have been synthesized and evaluated for various pharmacological activities. For instance, some studies have explored the synthesis of compounds like azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole. These compounds were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, indicating a broad range of potential therapeutic applications (Gurupadayya et al., 2008).

Antitumor Properties

Fluorinated benzothiazoles, including derivatives of this compound, have been studied for their antitumor properties. These compounds have shown potent cytotoxicity in vitro against certain cancer cell lines, indicating their potential as antitumor agents. For example, one study focused on the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibited significant cytotoxicity in sensitive human breast cancer cell lines (Hutchinson et al., 2001).

Imaging and Sensing Applications

Some derivatives of this compound have been used in the development of fluorescent probes for biological imaging. For instance, a study designed a near-infrared excitation/emission fluorescent probe for imaging endogenous cysteine in living cells and zebrafish. This demonstrates the compound's utility in advanced imaging techniques, aiding in biological and medical research (Xie et al., 2020).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of this compound derivatives. Certain studies have reported the synthesis of novel compounds with this structure, demonstrating effective bacterial growth inhibition against Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents (Al-Harthy et al., 2018).

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, again depending on the specific derivative and its targets .

Zukünftige Richtungen

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . These findings may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .

Biochemische Analyse

Biochemical Properties

7-Fluoro-2-methylbenzo[d]thiazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO) enzymes, where it acts as a potent inhibitor . This interaction is crucial for its potential use in treating neurodegenerative disorders such as Parkinson’s disease. The compound binds to the active site of MAO enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters, which can help alleviate symptoms of neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves binding interactions with biomolecules, particularly MAO enzymes . By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to increased levels of neurotransmitters. This inhibition can result in changes in gene expression, particularly genes involved in neurotransmitter synthesis and degradation. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in mitochondria, where it interacts with MAO enzymes on the outer mitochondrial membrane . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The mitochondrial localization of this compound is crucial for its inhibitory effects on MAO enzymes and its overall impact on cellular function.

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHIFDCGFBFLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

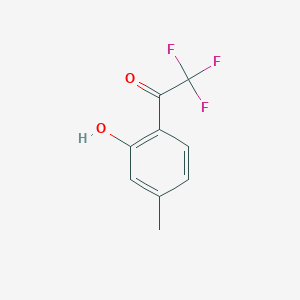

![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)

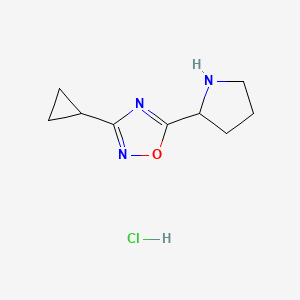

![3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-propanoic acid hydrochloride](/img/structure/B1395890.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)

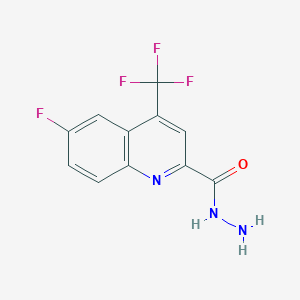

![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)